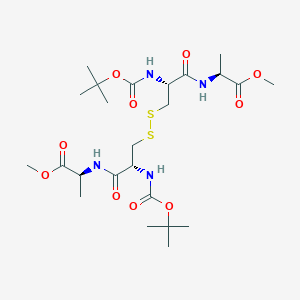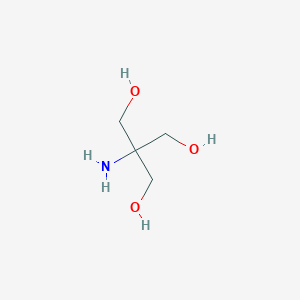
Ácido 2,5-piridindicarboxílico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ÁCIDO PIRIDINA-2,5-DICARBOXÍLICO tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de polímeros de coordinación y marcos metal-orgánicos . En biología, se estudia por su potencial como agente antimicrobiano . En medicina, se explora por sus actividades antiproliferativas contra las células cancerosas . En la industria, se utiliza como precursor para la producción de plásticos como el tereftalato de polietileno y el adipato de tereftalato de polibutirato .
Mecanismo De Acción
El mecanismo de acción del ÁCIDO PIRIDINA-2,5-DICARBOXÍLICO implica su interacción con varios objetivos moleculares y vías. Por ejemplo, su actividad antiproliferativa se atribuye a su capacidad para formar complejos de coordinación con metales, que pueden interferir con los procesos celulares e inhibir el crecimiento de las células cancerosas . Además, su actividad antimicrobiana está relacionada con su capacidad para interrumpir las paredes celulares bacterianas e inhibir la actividad enzimática .
Análisis Bioquímico
Biochemical Properties
2,5-Pyridinedicarboxylic acid has been found to interact with various biomolecules. For instance, it has been reported to be a highly selective inhibitor of D-dopachrome tautomerase . This interaction is significant as it effectively blocks the D-DT-induced activation of CD74 .
Cellular Effects
The effects of 2,5-Pyridinedicarboxylic acid on cells are largely due to its interaction with D-dopachrome tautomerase. By inhibiting this enzyme, 2,5-Pyridinedicarboxylic acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,5-Pyridinedicarboxylic acid exerts its effects through binding interactions with biomolecules. For example, it binds to D-dopachrome tautomerase, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Pyridinedicarboxylic acid can change over time. For instance, it has been reported that 2,5-Pyridinedicarboxylic acid was completely degraded within 7 days under optimal growth conditions .
Metabolic Pathways
2,5-Pyridinedicarboxylic acid is involved in several metabolic pathways. For instance, it has been found to be a part of the degradation pathway of pyridine dicarboxylate .
Métodos De Preparación
El ÁCIDO PIRIDINA-2,5-DICARBOXÍLICO puede sintetizarse a través de varios métodos. Una ruta sintética común implica la reacción de piridina con dióxido de carbono a alta presión y temperatura . Otro método incluye la oxidación de 2,5-dimetilpiridina usando permanganato de potasio . Los métodos de producción industrial a menudo implican el uso de catalizadores para mejorar la eficiencia de la reacción y el rendimiento .
Análisis De Reacciones Químicas
El ÁCIDO PIRIDINA-2,5-DICARBOXÍLICO experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen permanganato de potasio para la oxidación y borohidruro de sodio para la reducción . Los principales productos formados a partir de estas reacciones incluyen varios derivados de piridina, que se utilizan en la síntesis de productos farmacéuticos y agroquímicos .
Comparación Con Compuestos Similares
El ÁCIDO PIRIDINA-2,5-DICARBOXÍLICO es similar a otros ácidos piridinodicarboxílicos, como el ácido quinolínico (ácido 2,3-piridinodicarboxílico), el ácido lutidínico (ácido 2,4-piridinodicarboxílico) y el ácido dipicolínico (ácido 2,6-piridinodicarboxílico) . su posición única de grupos carboxilo en el anillo de piridina lo hace particularmente útil para la síntesis de polímeros de coordinación y marcos metal-orgánicos . Esta singularidad también contribuye a sus diversas aplicaciones en varios campos .
Propiedades
IUPAC Name |
pyridine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMIMZXDYBCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059210 | |
| Record name | 2,5-Pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown solid; [Aldrich MSDS] | |
| Record name | Isocinchomeronic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000061 [mmHg] | |
| Record name | Isocinchomeronic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-26-5 | |
| Record name | 2,5-Pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocinchomeronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Pyridinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Pyridinedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCINCHOMERONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K1KGR926X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-pyridinedicarboxylic acid?
A1: The molecular formula of 2,5-pyridinedicarboxylic acid (2,5-H2PDC) is C7H5NO4, and its molecular weight is 167.12 g/mol.
Q2: What spectroscopic data is available for 2,5-pyridinedicarboxylic acid?
A2: 2,5-pyridinedicarboxylic acid has been characterized using various spectroscopic methods including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy. These techniques provide information about the functional groups, bonding environments, and electronic transitions within the molecule. [, , , , , , , , ]
Q3: How does the presence of 2,5-pyridinedicarboxylic acid impact the thermal stability of materials like polyesters?
A3: Research suggests that incorporating the 2,5-pyridinediyl unit into polyesters, in comparison to analogous terephthalates, generally decreases the thermal stability while slightly increasing the glass transition temperature and lowering the melting temperature. []
Q4: What is the thermal stability of [Gd(2,5-HPA)(2,5-PA)]n, a Gadolinium compound containing 2,5-pyridinedicarboxylic acid?
A4: Thermogravimetric (TG) analysis reveals that [Gd(2,5-HPA)(2,5-PA)]n exhibits high thermal stability, remaining stable up to around 500°C. [, ]
Q5: What is the role of 2,5-pyridinedicarboxylic acid in the synthesis of Metal-Organic Frameworks (MOFs)?
A5: 2,5-pyridinedicarboxylic acid often acts as an organic linker in the construction of MOFs. Its carboxylate groups can coordinate to metal ions, forming bridges and contributing to the overall framework structure. [, , , , , , , , ]
Q6: How does the coordination mode of 2,5-pyridinedicarboxylic acid affect the dimensionality of the resulting coordination polymers?
A6: Depending on the specific synthesis conditions and metal ions involved, 2,5-pyridinedicarboxylic acid can adopt various coordination modes. These modes influence how the ligand bridges metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymer structures. [, , , , , ]
Q7: Can you give an example of a 2D coordination polymer structure formed using 2,5-pyridinedicarboxylic acid?
A7: The complex [Pr2(2,5-PA)2(2,5-HPA)2(H2O)4] n ·2nH2O, synthesized with 2,5-pyridinedicarboxylic acid, forms a two-dimensional layered structure. []
Q8: Are there any examples of 3D coordination polymer structures formed using 2,5-pyridinedicarboxylic acid?
A8: Yes, several examples exist. For instance:
- [Nd2Cu3(C7NO4)6(H2O)10·14H2O]n, a neodymium and copper(II) coordination polymer, exhibits a 3D structure. []
- [Al2(pydc)2(μ2-OH)2(H2O)2]n, synthesized from aluminum and 2,5-pyridinedicarboxylic acid, forms a 3D ladder-like arrangement. []
Q9: Can 2,5-pyridinedicarboxylic acid be used to synthesize MOFs with specific functionalities?
A9: Yes, the incorporation of 2,5-pyridinedicarboxylic acid can impart desirable functionalities to MOFs. For example, the anionic layered compound (NC4H12)(NC2H8)2[In3(pydc)6]·13.1H2O (SZ-6) demonstrates efficient removal of radioactive 90Sr from seawater, highlighting its potential for environmental remediation. []
Q10: How does the introduction of zinc affect the luminescence of lanthanide ions in complexes with 2,5-pyridinedicarboxylic acid?
A10: Research indicates that the presence of zinc significantly enhances the luminescence of Sm and Eu in 2,5-pyridinedicarboxylic acid-based complexes. []
Q11: Can you provide an example of a 2,5-pyridinedicarboxylic acid-based compound that exhibits photoluminescence?
A11: The complex [Pr2(2,5-PA)2(2,5-HPA)2(H2O)4] n ·2nH2O displays red photoluminescence in the solid state at room temperature. []
Q12: What are the mechanisms behind the luminescence observed in 2,5-pyridinedicarboxylic acid-based compounds?
A12: The observed luminescence is often attributed to the characteristic emissions of lanthanide ions present in the complexes. The 2,5-pyridinedicarboxylic acid ligand can act as an antenna, absorbing energy and transferring it to the lanthanide ions, which then emit light at specific wavelengths. [, , , , ]
Q13: How does 2,5-pyridinedicarboxylic acid factor into research on macrophage migration inhibitory factor (MIF)?
A13: 2,5-pyridinedicarboxylic acid derivatives, particularly 4-(3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), have shown promise as selective inhibitors of MIF-2, a pro-inflammatory cytokine. This selectivity is attributed to an induced fit mechanism observed in MIF-2, which is absent in MIF-1. [, ]
Q14: Are there any imaging applications for compounds incorporating 2,5-pyridinedicarboxylic acid?
A14: Research suggests that 99mTc-labeled cyclic RGDfK dimers, incorporating 2,5-pyridinedicarboxylic acid as a coligand, show potential for imaging glioma integrin αvβ3 expression using SPECT imaging. [, ]
Q15: What is known about the biodegradation of 2,5-pyridinedicarboxylic acid?
A15: While research on 2,5-pyridinedicarboxylic acid biodegradation is limited, studies have identified bacterial strains, like Agrobacterium sp. strain YJ-5, capable of utilizing it as a sole carbon source. This finding suggests the possibility of bioremediation strategies for environments contaminated with 2,5-pyridinedicarboxylic acid. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















